dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based compound featuring a 2,4-dimethylphenyl substituent at the 1-position and an iodine atom at the 5-position of the pyrazole ring. The 3- and 4-positions are esterified with methyl carboxylate groups. Its synthesis typically involves a 1,3-dipolar cycloaddition reaction between 3-aryl sydnones and dimethylacetylenedicarboxylate (DMAD), followed by functionalization to introduce the iodine substituent . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial and antioxidant properties, which are influenced by substituent electronic and steric effects .
Properties
Molecular Formula |
C15H15IN2O4 |
|---|---|
Molecular Weight |
414.19 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dimethylphenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15IN2O4/c1-8-5-6-10(9(2)7-8)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |
InChI Key |
IHBKDTUACUIKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2,4-Dimethylphenyl)sydnone
-
Starting Material : 2,4-Dimethylaniline is converted to N-(2,4-dimethylphenyl)glycine via condensation with chloroacetic acid.
-
Nitrosation : Treatment with sodium nitrite and HCl yields N-(2,4-dimethylphenyl)-N-nitrosoglycine.
-
Cyclization : Heating in acetic anhydride generates the 3-(2,4-dimethylphenyl)sydnone intermediate.
Cycloaddition with DMAD
The sydnone reacts with DMAD in refluxing toluene or dioxane, forming the pyrazole core. The reaction proceeds via a concerted mechanism, positioning the 2,4-dimethylphenyl group at N1 and the ester groups at C3 and C4.
Typical Conditions :
Regioselective Iodination at C5
Introducing iodine at C5 requires post-cyclization functionalization. Electrophilic iodination using N-iodosuccinimide (NIS) or molecular iodine (I₂) is employed, with Lewis acids enhancing regioselectivity.
Iodination with N-Iodosuccinimide (NIS)
Procedure :
-
The pyrazole derivative (1 equiv) is dissolved in dichloromethane or acetonitrile.
-
The mixture is stirred at 25–40°C for 2–6 hours.
Mechanism : FeCl₃ activates NIS, generating an iodonium ion (I⁺) that undergoes electrophilic substitution at the electron-rich C5 position of the pyrazole.
Direct Iodination with Molecular Iodine
Procedure :
-
The pyrazole is treated with I₂ (1.5 equiv) and NaHCO₃ (2 equiv) in ethanol at 60°C.
-
Reaction progress is monitored via TLC.
Key Factors :
-
Base (NaHCO₃) neutralizes HI byproducts, shifting equilibrium toward iodination.
-
Electron-donating groups (e.g., methyl) at C3 and C4 enhance reactivity at C5.
Alternative Routes: Carboxylation and Esterification
For pyrazoles lacking pre-installed esters, carboxylation followed by esterification offers a modular approach.
Oxalyl Chloride-Mediated Carboxylation
Steps :
-
Carboxylation : The pyrazole is treated with oxalyl chloride (3 equiv) under reflux, forming a dicarboxylic acid chloride intermediate.
-
Esterification : Methanol is added to quench the acid chloride, yielding the dimethyl ester.
Challenges :
-
Acid chlorides are prone to decarboxylation; low temperatures (−10°C) and rapid quenching improve yields.
Optimization and Scalability
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance mixing and heat transfer during cycloaddition and iodination steps.
-
Residence Time : 5–10 minutes at 120°C
-
Productivity : 1.2 kg/hour
Purification Techniques
-
Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) removes unreacted sydnone and iodinating agents.
-
Crystallization : Recrystallization from ethanol/water yields >95% pure product.
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Dicarboxylates
*Inferred from structural analogs ; †Estimated based on substituent additions; ‡Sulfamoyl groups improve hydrophilicity .
Key Observations:
Substituent Effects on Molecular Weight : The iodine atom in the target compound increases its molecular weight (456.24 g/mol) compared to the chlorine-containing analog (370.79 g/mol). Triazolo-thiadiazol derivatives exhibit higher weights due to fused heterocycles .
2,4-Dimethylphenyl provides steric bulk, possibly reducing metabolic degradation but limiting membrane permeability versus smaller substituents like phenyl .
Biological Activity : Triazolo-thiadiazol derivatives demonstrate confirmed antibacterial and antifungal activities, attributed to the electron-deficient thiadiazol ring interacting with microbial enzymes . The target compound’s ester groups may favor lipophilicity, aiding cellular uptake, though specific activity data are pending experimental validation.
Implications for Future Research
- Activity Screening : The target compound’s iodine and dimethylphenyl groups warrant evaluation against bacterial and fungal strains to compare efficacy with triazolo-thiadiazol derivatives.
- Structural Analysis : X-ray crystallography (using software like SHELX ) could elucidate conformational differences influenced by iodine’s steric demand.
- Derivatization Potential: Introducing hydrophilic groups (e.g., sulfamoyl) may balance lipophilicity for optimized pharmacokinetics.
Biological Activity
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole core substituted with a 2,4-dimethylphenyl group and an iodine atom. Its chemical formula is , and it possesses significant lipophilicity due to the presence of the aromatic ring.
Pharmacological Activities
The biological activity of pyrazole derivatives is well-documented in literature. Pyrazoles have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, modified pyrazoles demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial properties. A series of studies have reported that certain pyrazoles exhibit activity against various bacterial strains including E. coli and S. aureus. For example, compounds derived from similar structures were tested against these pathogens and showed promising results .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds related to this compound:
Synthesis Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Iodination : Introducing iodine at the 5-position through electrophilic substitution.
- Esterification : Converting carboxylic acids into their corresponding esters to yield the final compound.
Q & A
Q. What are the standard synthetic routes for dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted carbohydrazides with acetylenedicarboxylates. For example:
React (2,4-dimethylphenyl)carbohydrazide with dimethyl acetylenedicarboxylate in dichloromethane under reflux.
Introduce the iodo substituent via electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C.
Purification involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
- Table 1: Synthetic Conditions for Analogous Pyrazole Derivatives
| Precursor | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Arylcarbohydrazide | Dimethyl acetylenedicarboxylate | CH₂Cl₂ | Reflux | 65–75 | |
| 5-Bromo-pyrazole derivative | ICl | Acetic acid | 0–5°C | 60–70 |
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography (using SHELX programs) resolves the crystal structure, confirming substituent positions and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methyl (δ 2.3–2.6 ppm), iodine (no direct signal), and ester carbonyls (δ 165–170 ppm).
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-I (485–500 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of the compound?
- Methodological Answer :
- Temperature : Lower temps (0–5°C) during iodination minimize side reactions (e.g., deiodination) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance iodination efficiency but may require post-reaction dilution with water to precipitate the product .
- Catalysts : Pd(PPh₃)₄ improves cross-coupling reactions for introducing aryl groups, but is less critical for iodination .
Q. What computational methods are used to study its electronic properties and reactivity?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the iodine atom's electron-withdrawing effect lowers the LUMO, enhancing susceptibility to nucleophilic attack .
-
Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting the role of the 5-iodo group in binding affinity .
- Table 2: DFT-Calculated Properties of Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| 5-Iodo-pyrazole derivative | -6.2 | -1.8 | 4.4 | |
| Non-iodinated analog | -5.9 | -1.5 | 4.4 |
Q. What is the role of the 5-iodo substituent in modulating biological activity?
- Methodological Answer :
- The iodine atom increases molecular weight and lipophilicity (logP), improving membrane permeability.
- In enzyme inhibition assays, iodine’s steric bulk disrupts substrate binding in target proteins (e.g., kinases). Comparative studies show a 2–3x higher IC₅₀ for iodinated vs. non-iodinated analogs .
Data Contradictions and Resolution
- Issue : Conflicting reports on iodination efficiency in polar vs. nonpolar solvents.
- Resolution : Polar solvents (acetic acid) favor electrophilic iodination but may require stringent temp control to avoid byproducts. Nonpolar solvents (CH₂Cl₂) are less efficient but cleaner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
